3-Bromo-5-iodopyridine

概要

説明

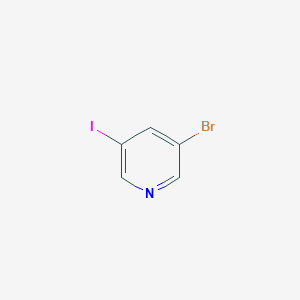

3-Bromo-5-iodopyridine: is an organic compound with the molecular formula C5H3BrIN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and iodine atoms, respectively

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromo-5-iodopyridine can be synthesized through several methods. One common approach involves the bromination and iodination of pyridine derivatives. For instance, starting from 3-bromopyridine, iodination can be achieved using iodine and a suitable oxidizing agent such as sodium periodate. The reaction typically occurs in a solvent like acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions: 3-Bromo-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

科学的研究の応用

Pharmaceutical Development

3-Bromo-5-iodopyridine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Anti-Cancer Agents : It is utilized in the development of compounds aimed at targeting cancer cells, enhancing the efficacy of treatments.

- Antibiotic Production : The compound serves as a precursor in the synthesis of antibiotics, contributing to the fight against bacterial infections.

Case Study : A notable study demonstrated that derivatives synthesized from this compound exhibited significant activity against specific cancer cell lines, highlighting its potential in drug development efforts aimed at oncology .

Material Science

In material science, this compound is employed in developing novel materials such as:

- Organic Semiconductors : The compound is integrated into organic electronic devices, facilitating advancements in flexible electronics.

- Polymers : Its reactivity allows for the creation of functional polymers that can be used in various applications, including coatings and adhesives.

Research Insight : Researchers have reported successful incorporation of this compound into polymer matrices, resulting in materials with enhanced electrical properties .

Agricultural Chemistry

The compound plays a vital role in agricultural chemistry by contributing to the formulation of agrochemicals:

- Pesticides and Herbicides : It is involved in synthesizing effective pesticides and herbicides that improve crop yield and protection against pests.

Example Application : Research has shown that derivatives of this compound exhibit potent herbicidal activity, making them candidates for further development as agricultural chemicals .

Biochemical Research

In biochemical research, this compound is utilized to study various biological processes:

- Pathway Analysis : It aids researchers in understanding biochemical pathways and identifying potential therapeutic targets.

Significant Finding : A study highlighted its use in investigating nicotinic acetylcholine receptors (nAChRs), suggesting its relevance in neuropharmacology and the treatment of neurological disorders .

Organic Synthesis

As a versatile reagent in organic synthesis, this compound facilitates:

- Selective C-N Bond Formation : The compound undergoes copper-catalyzed amination reactions, allowing for the efficient synthesis of pyridine derivatives.

| Reaction Type | Yield (%) |

|---|---|

| Primary Amines | 72% |

| Aliphatic Cyclic Amines | 86% |

| Heterocycles | 84% |

This table illustrates the efficiency of using this compound in selective amination reactions, showcasing its utility as a building block for complex organic molecules .

作用機序

The mechanism of action of 3-Bromo-5-iodopyridine largely depends on its application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various chemical bonds. In medicinal chemistry, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the specific compound it is used to synthesize .

類似化合物との比較

- 3,5-Dibromopyridine

- 3,5-Diiodopyridine

- 3-Bromo-5-chloropyridine

- 3-Iodo-5-chloropyridine

Comparison: 3-Bromo-5-iodopyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to its analogs. For example, 3,5-dibromopyridine and 3,5-diiodopyridine have different reactivity profiles due to the varying electronegativity and size of the halogen atoms. This makes this compound particularly useful in selective substitution and coupling reactions .

生物活性

3-Bromo-5-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on the pyridine ring. Its molecular formula is , and it features a unique substitution pattern that enhances its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.9 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential against various microbial strains. Its halogenated structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Nucleophilic Substitution Reactions : The presence of bromine and iodine makes it susceptible to nucleophilic attack, leading to the formation of various derivatives that may exhibit enhanced biological properties.

Antimicrobial Studies

A study published in Medicinal Chemistry explored the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Research

In a notable investigation, this compound was tested for its effects on human cancer cell lines. The compound exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values indicating potent activity . The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrogen atom or additional halogenation have been explored to improve solubility and bioavailability .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated pyridines:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Bromo-5-chloropyridine | Moderate antimicrobial activity | Less potent than its iodinated counterpart |

| 2-Iodo-5-bromopyridine | Strong anticancer properties | Exhibits higher cytotoxicity against specific cancer cells |

| 4-Iodo-3-bromopyridine | Limited studies available | Potential for unique biological pathways |

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for preparing 3-Bromo-5-iodopyridine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Sonogashira cross-coupling using precursors like propargyl bromide and halogenated pyridines. Key catalysts include Pd(PPh₃)₂Cl₂ and CuI in Et₃N at room temperature for 12 hours, achieving yields of ~90% . Alternative methods involve halogenation of pyridine derivatives using n-BuLi and I₂ at low temperatures (-78°C), though yields vary (22–98%) depending on the protocol . Factors affecting yield include catalyst choice, solvent polarity, reaction time, and temperature.

Q. What purification and crystallization techniques are recommended for isolating this compound?

- Methodology : Slow evaporation of solvent mixtures (e.g., n-hexane/methylene chloride) produces high-quality single crystals suitable for X-ray diffraction (XRD) analysis . Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) is effective for isolating the compound from reaction mixtures. Purity can be verified via ¹H/¹³C NMR and mass spectrometry .

Q. What are the primary reactivity patterns of this compound in substitution and coupling reactions?

- Methodology : The bromine and iodine substituents exhibit distinct reactivity. Bromine undergoes Suzuki-Miyaura or Ullmann coupling with aryl boronic acids or amines, while iodine participates in Sonogashira or Buchwald-Hartwig reactions. Competitive reactivity can be controlled by adjusting catalysts (e.g., Pd vs. Cu) and reaction temperatures .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex molecular architectures?

- Methodology : Protecting groups (e.g., silyl ethers) or directing groups (e.g., pyridines) enhance selectivity. For example, steric hindrance at the 5-iodo position can favor substitution at the 3-bromo site. Pd-catalyzed C–H activation strategies enable direct functionalization without pre-activation .

Q. What analytical approaches resolve contradictions in reaction outcomes (e.g., low yields, side products) during cross-coupling reactions?

- Methodology : Systematic parameter screening (Design of Experiments, DOE) identifies optimal conditions. For example:

- Catalyst : Pd(PPh₃)₄ vs. Pd(OAc)₂.

- Ligands : Bidentate ligands (dppf) improve stability.

- Solvent : Polar aprotic solvents (DMF) favor coupling over elimination.

Conflicting data (e.g., 22% vs. 98% yields in similar reactions ) can arise from trace moisture or oxygen; rigorous inert atmosphere protocols are critical.

Q. How do structural and electronic properties of this compound influence supramolecular self-assembly?

- Methodology : XRD analysis reveals halogen bonding (C–I⋯N) and hydrogen bonding (C–H⋯O) interactions that drive crystal packing. Computational studies (DFT) correlate electron-withdrawing effects of halogens with charge distribution and σ-conjugation pathways in supramolecular systems .

Q. What strategies mitigate challenges in detecting low-concentration derivatives of this compound in biological systems?

- Methodology : Immunofluorescence with monoclonal antibodies specific to bromo/iodo groups enables cell-level detection (e.g., tracking DNA replication). Flow cytometry quantifies incorporation efficiency, with sensitivity thresholds as low as 6-minute exposure intervals .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodology : Contradictions often stem from subtle protocol differences. For example:

- Catalyst loading : 5 mol% Pd may underperform vs. 10 mol% in sterically hindered reactions.

- Workup : Rapid quenching vs. gradual temperature ramping affects byproduct formation.

Replicating published procedures with rigorous control of air/moisture and spectroscopic validation (e.g., ¹H NMR integration) resolves inconsistencies .

特性

IUPAC Name |

3-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOZLVWDZUPEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356206 | |

| Record name | 3-bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233770-01-9 | |

| Record name | 3-bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。